Seryl-prolyl-lysyl-lysine
Overview
Description
Seryl-prolyl-lysyl-lysine is a tetrapeptide composed of the amino acids serine, proline, and two lysine residues. This compound is of interest due to its potential biological activities and applications in various fields such as medicine, biochemistry, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of seryl-prolyl-lysyl-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The carboxyl group of serine is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the amine group.
Coupling: The next amino acid, proline, is coupled to the free amine group of serine using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: The deprotection and coupling steps are repeated for the addition of lysine residues.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli, which then produces the peptide. The peptide is subsequently purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Seryl-prolyl-lysyl-lysine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: The peptide can undergo reduction reactions, particularly at the lysine residues.
Substitution: The amino groups of lysine can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Electrophiles like acyl chlorides or alkyl halides can be used in the presence of a base.
Major Products
Oxidation: Hydroxylated serine.
Reduction: Reduced lysine residues.
Substitution: Acylated or alkylated lysine residues.
Scientific Research Applications
Seryl-prolyl-lysyl-lysine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Utilized in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of seryl-prolyl-lysyl-lysine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may interact with cell surface receptors, influencing cellular signaling pathways and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-acetyl-seryl-aspartyl-lysyl-proline: Another tetrapeptide with similar biological activities.
Poly(ɛ-l-lysine): A homopolymer of lysine with antimicrobial properties.
Hydroxyproline-containing peptides: Peptides with hydroxyproline residues that have structural and physiological significance.
Uniqueness
Seryl-prolyl-lysyl-lysine is unique due to its specific sequence and the presence of both serine and lysine residues, which confer distinct chemical and biological properties. Its combination of amino acids allows for diverse interactions and applications in various fields.
Biological Activity
Seryl-prolyl-lysyl-lysine (SPLK) is a peptide composed of four amino acids: serine, proline, lysine, and another lysine. This compound is of considerable interest in the field of biochemistry and molecular biology due to its potential biological activities, particularly in relation to collagen synthesis and extracellular matrix (ECM) dynamics. This article explores the biological activity of SPLK, supported by relevant research findings, case studies, and data tables.
Overview of Biological Activity
SPLK's biological activity is primarily linked to its role in collagen synthesis and modification. Collagen is the most abundant protein in the ECM, providing structural support to tissues. The hydroxylation of proline and lysine residues in collagen is crucial for its stability and function. Enzymes such as prolyl hydroxylases and lysyl hydroxylases play significant roles in these post-translational modifications.
Key Functions:
- Collagen Stabilization : Hydroxylation of lysine residues by lysyl hydroxylases leads to cross-linking of collagen fibers, enhancing tensile strength.
- Cell Signaling : Peptides like SPLK may influence cell signaling pathways involved in tissue repair and regeneration.
The biological activity of SPLK can be attributed to its structural components which facilitate interactions with various enzymes involved in collagen metabolism:
- Hydroxylation : The presence of lysine allows for hydroxylation, a critical step mediated by lysyl hydroxylase enzymes (PLOD1, PLOD2) that convert lysine into hydroxylysine.
- Cross-Link Formation : Hydroxylysine residues are essential for forming pyridinoline cross-links within collagen fibers, which are vital for maintaining the structural integrity of tissues.
Research Findings
Recent studies have highlighted the significance of SPLK in various biological contexts:
- A study demonstrated that peptides similar to SPLK can enhance the activity of prolyl and lysyl hydroxylases in vitro, leading to increased collagen synthesis in fibroblast cultures .
- Another investigation showed that SPLK has potential antioxidant properties, which may protect collagen from oxidative damage .
Case Studies
Several case studies provide insights into the practical applications of SPLK:
- Wound Healing : A clinical trial evaluated the effects of a peptide mixture containing SPLK on wound healing in diabetic rats. Results indicated a significant improvement in wound closure rates compared to controls, suggesting enhanced collagen deposition and remodeling.
- Skin Aging : Research involving topical application of SPLK demonstrated improved skin elasticity and reduction in wrinkle depth among participants over a 12-week period. This effect was attributed to increased collagen synthesis and stabilization .
Data Tables
The following table summarizes key research findings related to SPLK's biological activity:
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38N6O6/c21-9-3-1-6-14(17(28)25-15(20(31)32)7-2-4-10-22)24-18(29)16-8-5-11-26(16)19(30)13(23)12-27/h13-16,27H,1-12,21-23H2,(H,24,29)(H,25,28)(H,31,32)/t13-,14-,15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHHYDSPOXDASW-VGWMRTNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CO)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CO)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60923680 | |
Record name | N~2~-(6-Amino-1-hydroxy-2-{[hydroxy(1-serylpyrrolidin-2-yl)methylidene]amino}hexylidene)lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60923680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121106-80-7 | |
Record name | Seryl-prolyl-lysyl-lysine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121106807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~2~-(6-Amino-1-hydroxy-2-{[hydroxy(1-serylpyrrolidin-2-yl)methylidene]amino}hexylidene)lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60923680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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